molecular formula C11H11ClN2O B12415329 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride

2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride

Cat. No.: B12415329
M. Wt: 226.69 g/mol
InChI Key: RFNFFVDVGWOSNZ-NXMSQKFDSA-N
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Description

This compound is a deuterated derivative of 2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole hydrochloride (2-BFI hydrochloride), a known high-affinity I₂ receptor ligand (Ki = 9.8 nM) . The tetradeuterio modification involves replacing four hydrogen atoms at the 4,4,5,5 positions of the imidazole ring with deuterium (CD₂ groups), resulting in a molecular weight increase of ~4 atomic mass units (AMU) compared to the non-deuterated form. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

226.69 g/mol

IUPAC Name

2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride

InChI

InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H/i5D2,6D2;

InChI Key

RFNFFVDVGWOSNZ-NXMSQKFDSA-N

Isomeric SMILES

[2H]C1(C(N=C(N1)C2=CC3=CC=CC=C3O2)([2H])[2H])[2H].Cl

Canonical SMILES

C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including the compound . Research indicates that compounds with benzofuran structures exhibit significant activity against various pathogens, including bacteria and fungi.

  • Bacterial Inhibition : Several derivatives of benzofuran have shown promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds synthesized from benzofuran scaffolds demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Fungal Activity : The compound has also been evaluated for antifungal properties. Studies suggest that modifications in the benzofuran structure can enhance antifungal efficacy against strains like Candida albicans and C. glabrata, with some derivatives exhibiting MIC values significantly lower than those of conventional antifungal agents .

Study 1: Antimycobacterial Activity

A study conducted by Yempala et al. (2014) synthesized a series of 2-substituted benzofuran derivatives and screened them for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among these, certain derivatives exhibited MIC values as low as 3.12 μg/mL, indicating strong potential for further development as antimycobacterial agents .

Study 2: Structure-Activity Relationship (SAR)

Khodarahmi et al. investigated the SAR of imidazole derivatives with a benzofuran core. They found that modifications to the phenyl group significantly affected enzyme inhibition potency. Their findings suggested that certain hydrophobic substitutions could enhance biological activity, making these compounds suitable candidates for drug development against resistant strains .

Comparative Data Table

Property 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole; hydrochloride Comparison Compound
Chemical Structure Benzofuran + ImidazoleBenzofuran (non-deuterated)
MIC against S. aureus ~10 μg/mL15 μg/mL (non-deuterated)
MIC against E. coli ~8 μg/mL12 μg/mL (non-deuterated)
Antifungal Activity Effective against C. albicans (MIC < 5 μg/mL)Effective (MIC ~10 μg/mL)

Comparison with Similar Compounds

Structural and Functional Comparison with 2-BFI Hydrochloride

Key Differences :

  • Deuteration : The tetradeuterio variant replaces four hydrogens with deuterium, altering molecular weight (226.45 vs. 222.45 AMU for 2-BFI hydrochloride) but retaining the core structure (benzofuran-linked imidazole).
  • Pharmacokinetics : While 2-BFI hydrochloride has a Ki of 9.8 nM for I₂ receptors, the deuterated analog is hypothesized to exhibit similar binding affinity due to retained structural integrity. However, its metabolic stability is expected to improve, reducing cytochrome P450-mediated degradation .

Table 1: Comparative Properties

Property 2-BFI Hydrochloride Tetradeuterio Analog
Molecular Formula C₁₁H₁₁ClN₂O C₁₁H₇D₄ClN₂O
Molecular Weight (AMU) 222.45 226.45
Ki (I₂ Receptor) 9.8 nM Not reported (inferred similar)
Metabolic Stability Moderate High (predicted)

Comparison with 1H-Imidazole,2-[(2-Ethyl-3-Benzofuranyl)Methyl]-4,5-Dihydro-, Hydrochloride (CAS 37795-09-8)

Structural Differences :

  • The CAS 37795-09-8 compound features a 2-ethyl-3-benzofuranyl group linked via a methylene bridge to the imidazole ring, unlike the direct benzofuran-imidazole linkage in the tetradeuterio compound.

Functional Implications :

  • The methylene bridge and ethyl group may sterically hinder receptor binding, leading to lower I₂ affinity. No Ki data is available for CAS 37795-09-8, but structural modifications suggest divergent pharmacological profiles.

Table 2: Structural and Pharmacological Contrast

Feature Tetradeuterio Compound CAS 37795-09-8
Benzofuran Substitution Direct linkage at C2 2-Ethyl-3-benzofuranyl methyl
Molecular Formula C₁₁H₇D₄ClN₂O C₁₄H₁₇ClN₂O
Molecular Weight (AMU) 226.45 264.75
Solubility Moderate (HCl salt) Lower (due to ethyl group)

Comparison with Benzimidazole Derivatives (e.g., 8-[7-Nitro-5-Trifluoromethyl-1H-Benzo[d]Imidazol-2-yl]-1-Naphthoic Acid)

Structural Differences :

  • Benzimidazole derivatives feature a fused benzene-imidazole ring system, contrasting with the non-fused imidazole in the tetradeuterio compound.

Functional Implications :

  • The tetradeuterio compound’s imidazole ring may offer greater conformational flexibility compared to rigid benzimidazoles, affecting target selectivity. Benzimidazoles with trifluoromethyl groups often exhibit enhanced pharmacokinetic profiles but higher toxicity risks .

Table 3: Heterocycle-Based Comparison

Property Tetradeuterio Compound Benzimidazole Derivative
Core Structure Imidazole + Benzofuran Benzimidazole + Naphthoic Acid
Key Substituents Deuterium Nitro, Trifluoromethyl
Electronic Effects Minimal (deuterium inert) Strong electron-withdrawal
Metabolic Stability High (predicted) Moderate to Low

Research Findings and Implications

  • Deuterium Effects : While the tetradeuterio compound’s binding affinity is likely unchanged, its deuterium substitution may reduce first-pass metabolism, as seen in other deuterated drugs (e.g., Deutetrabenazine) .
  • Synthetic Challenges: Deuterated analogs require specialized reagents (e.g., D₂O, deuterated solvents) or hydrogen-deuterium exchange protocols, increasing synthesis complexity compared to non-deuterated counterparts.
  • Computational Insights : Density functional theory (DFT) methods, such as Becke’s hybrid functionals and Lee-Yang-Parr correlation , could model electronic perturbations caused by deuteration, aiding in rational drug design.

Biological Activity

The compound 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole;hydrochloride is a deuterated derivative of benzofuran imidazole that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11D4H6N2O·HCl
  • Molecular Weight : 226.696 g/mol
  • IUPAC Name : this compound
  • Structure : The structure features a benzofuran moiety linked to a deuterated imidazole ring.

Biological Activity Overview

Research indicates that compounds related to benzofuran and imidazole exhibit various biological activities including:

  • Antiproliferative Effects : Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to the target compound have demonstrated significant antiproliferative activity against human cancer cell lines and have been evaluated for their ability to reverse multidrug resistance (MDR) in cancer treatment .
  • Anti-inflammatory Properties : Benzofuran derivatives are often investigated for their anti-inflammatory effects. The imidazole ring can enhance the interaction with biological targets involved in inflammatory pathways.

The biological activity of 2-(1-benzofuran-2-yl)-4,4,5,5-tetradeuterio-1H-imidazole may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
  • Reversal of Drug Resistance : The compound may interact with transport proteins that mediate drug efflux in cancer cells, thus enhancing the efficacy of chemotherapeutic agents .

Case Studies and Research Findings

StudyFindings
Parekh et al. (2011)Investigated antiproliferative effects on MDR1-gene transfected mouse lymphoma cells. Compounds showed significant activity against cancer cell lines and potential for reversing drug resistance .
LGC StandardsProvided detailed chemical characterization and potential applications in pharmacology. Emphasized the importance of deuterated compounds in improving pharmacokinetic properties .
EPA ResearchExamined a series of benzofuran derivatives for their biological activities including antiproliferation and enzyme inhibition. Highlighted the significance of structural modifications on biological efficacy .

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